CID 2760880

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

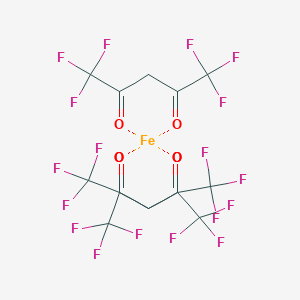

CID 2760880 is a coordination complex with the chemical formula C15H3F18FeO6. It is known for its high volatility and solubility, making it valuable in various applications. The compound consists of an iron(III) ion coordinated to three hexafluoroacetylacetonate ligands, forming an octahedral geometry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

CID 2760880 can be synthesized by reacting iron(III) chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of tris(hexafluoroacetylacetonato)iron(III) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle volatile and sensitive materials .

Análisis De Reacciones Químicas

Types of Reactions

CID 2760880 undergoes various chemical reactions, including:

Oxidation: The iron(III) center can participate in redox reactions, where it is reduced to iron(II) while oxidizing other species.

Substitution: The hexafluoroacetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Ligand exchange reactions often use reagents like phosphines or amines under mild conditions.

Major Products Formed

Oxidation: The major product is typically iron(II) complexes.

Substitution: The products depend on the substituting ligand but generally result in new coordination complexes.

Aplicaciones Científicas De Investigación

CID 2760880 is widely used in scientific research due to its unique properties:

Mecanismo De Acción

The mechanism of action of tris(hexafluoroacetylacetonato)iron(III) involves its ability to coordinate with various substrates, facilitating catalytic reactions. The iron(III) center acts as a Lewis acid, activating substrates and enabling various chemical transformations. The hexafluoroacetylacetonate ligands stabilize the iron center and enhance its reactivity .

Comparación Con Compuestos Similares

Similar Compounds

Tris(acetylacetonato)iron(III): Similar structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.

Tris(trifluoroacetylacetonato)iron(III): Contains trifluoroacetylacetonate ligands, offering different reactivity and properties.

Uniqueness

CID 2760880 is unique due to its high volatility and solubility, which are attributed to the fluorinated ligands. These properties make it particularly useful in applications requiring high-purity and easily sublimable materials .

Propiedades

Número CAS |

17786-67-3 |

|---|---|

Fórmula molecular |

C15H6F18FeO6 |

Peso molecular |

680.02 g/mol |

Nombre IUPAC |

(E)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron |

InChI |

InChI=1S/3C5H2F6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1+; |

Clave InChI |

QVLUONOUBOQIBI-VRBCMZOBSA-N |

SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+3] |

SMILES isomérico |

C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.[Fe] |

SMILES canónico |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Fe] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Tris(hexafluoroacetylacetonato)iron(III) influence its interaction with ortho-Positronium (o-Ps)?

A1: Research suggests that the electron-withdrawing nature of the trifluoromethyl substituents in Tris(hexafluoroacetylacetonato)iron(III) significantly accelerates the decay of ortho-Positronium (o-Ps) []. This is evidenced by a high rate constant of 33.8×109 M−1 s−1 observed for this compound []. This effect is attributed to the influence of the substituents on the chelate ring, making it more electron-deficient and promoting interactions with o-Ps.

Q2: Is there a correlation between the redox potential of Tris(hexafluoroacetylacetonato)iron(III) and its interaction with o-Ps?

A2: Yes, studies indicate a strong correlation between the redox potential of Tris(hexafluoroacetylacetonato)iron(III) and its ability to accelerate o-Ps decay []. Complexes exhibiting higher redox potentials, as determined by cyclic voltammetry, demonstrate a greater tendency to accelerate o-Ps decay. This suggests that the electron-accepting ability of the complex, reflected in its redox potential, plays a crucial role in its interaction with o-Ps [].

Q3: What insights do photoelectron spectroscopy studies provide about the electronic structure of Tris(hexafluoroacetylacetonato)iron(III)?

A3: Helium(I) photoelectron spectroscopy studies have revealed a weak, low-ionization-energy band in the spectrum of Tris(hexafluoroacetylacetonato)iron(III) []. This observation has prompted further investigation and alternative explanations regarding the electronic structure of the compound, particularly concerning the nature of its valence orbitals and their involvement in ionization processes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol](/img/structure/B99766.png)